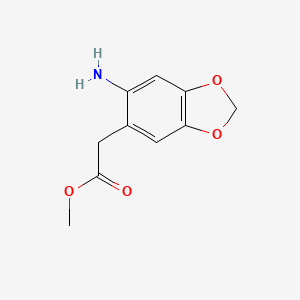

Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate

Description

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate |

InChI |

InChI=1S/C10H11NO4/c1-13-10(12)3-6-2-8-9(4-7(6)11)15-5-14-8/h2,4H,3,5,11H2,1H3 |

InChI Key |

JPINSPDUWLHKEJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1N)OCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.

Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the benzodioxole ring yields a nitro derivative, which is then reduced to the corresponding amino compound.

Esterification: The final step involves the esterification of the amino-benzodioxole with methyl chloroacetate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide derivatives.

Scientific Research Applications

Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzodioxole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent at the 6-position of the benzodioxole ring significantly alters electronic and steric properties. Key comparisons include:

Amino vs. Chloro Substituents

- Electronic Effects: The amino group (NH₂) is strongly electron-donating, increasing electron density on the aromatic ring, whereas chloro (Cl) is electron-withdrawing. This difference affects reactivity in subsequent reactions (e.g., electrophilic substitutions or coordination with metal catalysts).

Amino vs. Methoxy Substituents

- Steric and Electronic Profile: Methoxy (OCH₃) is moderately electron-donating but bulkier than NH₂. This may reduce steric hindrance in the amino derivative, favoring tighter molecular packing in the solid state.

Spectral and Physical Data

Comparative spectral and physical data are summarized in Table 1.

Table 1: Comparative Properties of Benzodioxole Derivatives

- IR Spectroscopy : Ester carbonyl stretches (~1727 cm⁻¹) are consistent across derivatives, while ketone-containing analogues (e.g., 3b ) show additional peaks at ~1663 cm⁻¹ .

- Melting Points: Chloro-substituted 3b exhibits a moderate melting point (80–82°C), likely due to weaker intermolecular forces compared to amino derivatives, which may form stronger hydrogen-bonded networks.

Biological Activity

Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-cancer research. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzodioxole moiety with an amino group, which may influence its biological properties. The synthesis of this compound typically involves the following steps:

- Formation of the benzodioxole framework : This can be achieved through various synthetic routes involving dioxole precursors.

- Introduction of the amino group : This step may involve nucleophilic substitution or reduction reactions.

- Esterification : The final step involves the esterification of the carboxylic acid with methanol to yield this compound.

Anticancer Properties

Research indicates that derivatives of benzodioxole, including this compound, exhibit cytotoxicity against various cancer cell lines . For instance:

- Cytotoxicity Studies : In studies evaluating a series of benzodioxole derivatives, compounds similar to this compound displayed varying degrees of activity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells. Notably, some derivatives showed IC50 values indicating significant cytotoxic effects, suggesting that modifications to the benzodioxole structure can enhance anticancer activity .

| Compound | Cell Line | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound 2a | Hep3B | 1625.8 | High cytotoxicity |

| This compound | HeLa | TBD | Potential anticancer activity |

The mechanism by which this compound exerts its effects may involve:

- Interference with cell cycle progression : Studies have shown that certain benzodioxole derivatives can induce apoptosis in cancer cells by disrupting normal cell cycle regulation.

- Inhibition of key enzymes : Similar compounds have been reported to inhibit enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes .

Study on Benzodioxole Derivatives

A study published in MDPI explored the synthesis and biological evaluation of various benzodioxole derivatives. The results indicated that while some compounds exhibited low cytotoxicity (IC50 values ranging from 3.94 to 9.12 mM), others demonstrated potent anticancer activity, particularly those containing amide groups . This suggests that structural modifications significantly influence biological activity.

Comparative Analysis

In comparing this compound with other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(6-cyano-1,3-benzodioxol-5-yl)acetate | Contains a cyano group | Potentially higher reactivity |

| Methyl 4-(6-cyano-1,3-benzodioxol-5-yl)butyrate | Longer aliphatic chain | Different solubility and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.